molecular formula C8H8FNO5S B13631770 2-Fluoro-4-methoxy-5-sulfamoylbenzoicacid

2-Fluoro-4-methoxy-5-sulfamoylbenzoicacid

Katalognummer: B13631770
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: VUONXJMNQXMYPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8FNO5S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a sulfamoyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid typically involves the introduction of the fluorine, methoxy, and sulfamoyl groups onto a benzoic acid scaffold. One common method includes the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is converted to a sulfamoyl group through sulfonation.

    Fluorination: Finally, the fluorine atom is introduced at the 2-position using a fluorinating agent such as diethylaminosulfur trifluoride.

Industrial Production Methods

Industrial production of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the sulfamoyl group can undergo reduction.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride is commonly used for introducing the fluorine atom.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methoxy group.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reducing the sulfamoyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methoxy and sulfamoyl groups contribute to the compound’s solubility and reactivity. These interactions can modulate enzyme activity, inhibit microbial growth, and affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-4-methoxy-5-sulfamoylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-methoxy-5-sulfamoylbenzoic acid: Lacks the fluorine atom.

    4-methoxy-5-sulfamoylbenzoic acid: Lacks both the fluorine and the 2-position substituent.

Uniqueness

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H8FNO5S

Molekulargewicht

249.22 g/mol

IUPAC-Name

2-fluoro-4-methoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C8H8FNO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)

InChI-Schlüssel

VUONXJMNQXMYPE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.